molecular formula C24H26FN7O B10914147 {4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}[1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone

{4-[(1-ethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}[1-(2-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone

Cat. No.: B10914147
M. Wt: 447.5 g/mol
InChI Key: LJPAHHDNQSVLNJ-UHFFFAOYSA-N
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Description

{4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused with a pyridine ring, makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE typically involves multiple steps, starting with the preparation of the pyrazole and pyridine intermediates. The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-diketones . The pyridine ring is often prepared through various cyclization reactions involving appropriate precursors . The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of catalysts and solvents, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

{4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of {4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The compound’s structure allows it to interact with various amino acid residues within the enzyme’s active site, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE include other pyrazole derivatives, such as:

  • 1-(2-Fluorophenyl)-3-methyl-1H-pyrazole
  • 1-(2-Fluorophenyl)-5-methyl-1H-pyrazole

Uniqueness

The uniqueness of {4-[(1-ETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}[1-(2-FLUOROPHENYL)-6-METHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL]METHANONE lies in its specific structural features, such as the combination of a pyrazole ring with a pyridine ring and the presence of fluorine and methyl groups. These features contribute to its unique chemical properties and biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C24H26FN7O

Molecular Weight

447.5 g/mol

IUPAC Name

[4-[(1-ethylpyrazol-4-yl)methyl]piperazin-1-yl]-[1-(2-fluorophenyl)-6-methylpyrazolo[3,4-b]pyridin-4-yl]methanone

InChI

InChI=1S/C24H26FN7O/c1-3-31-16-18(13-26-31)15-29-8-10-30(11-9-29)24(33)19-12-17(2)28-23-20(19)14-27-32(23)22-7-5-4-6-21(22)25/h4-7,12-14,16H,3,8-11,15H2,1-2H3

InChI Key

LJPAHHDNQSVLNJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CN2CCN(CC2)C(=O)C3=C4C=NN(C4=NC(=C3)C)C5=CC=CC=C5F

Origin of Product

United States

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